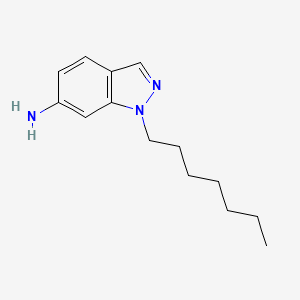![molecular formula C11H8F3N3O B1386504 3-{[2-(Trifluorometil)pirimidin-4-il]oxi}anilina CAS No. 1086378-43-9](/img/structure/B1386504.png)
3-{[2-(Trifluorometil)pirimidin-4-il]oxi}anilina
Descripción general
Descripción
“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a chemical compound with the molecular formula C11H8F3N3O . It is a derivative of pyrimidine, a class of compounds that are widely used in the design of pesticides and pharmaceutical molecules . This compound is part of a series of novel trifluoromethyl pyrimidine derivatives that have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
Aplicaciones Científicas De Investigación
Aplicaciones Antifúngicas
Este compuesto ha mostrado resultados prometedores como agente antifúngico. Exhibe buenas actividades antifúngicas in vitro contra una variedad de hongos, incluyendo Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae y Sclerotinia sclerotiorum a concentraciones de 50 μg/ml . Estas propiedades lo convierten en un candidato potencial para el desarrollo de nuevos tratamientos antifúngicos.
Propiedades Insecticidas
Los derivados de trifluorometil pirimidina, incluyendo 3-{[2-(Trifluorometil)pirimidin-4-il]oxi}anilina, han sido evaluados por sus actividades insecticidas. Han mostrado una efectividad moderada contra Mythimna separata y Spodoptera frugiperda a 500 μg/ml . Esto sugiere su uso en aplicaciones de control de plagas en la agricultura.
Investigación Anticancerígena
Estos compuestos han indicado ciertas actividades anticancerígenas contra líneas celulares como PC3, K562, Hela y A549 a 5 μg/ml . Aunque la actividad es menor que la de la doxorubicina, abre caminos para futuras investigaciones sobre opciones de tratamiento del cáncer.
Producción Agrícola
En el contexto de la producción agrícola, la resistencia y la resistencia cruzada a los pesticidas existentes son preocupaciones crecientes. Los derivados de This compound pueden investigarse por su potencial como pesticidas eficientes y novedosos debido a su alta especificidad de objetivo y buena compatibilidad ambiental .
Diseño de Moléculas Biológicamente Activas
La pirimidina es una molécula crucial en el diseño de compuestos biológicamente activos. La estructura biológica única de This compound la convierte en una molécula líder importante para la creación de nuevos productos farmacéuticos y pesticidas .
Ciencia de Materiales
El potencial del compuesto como bloque de construcción para compuestos novedosos lo hace valioso en la ciencia de materiales. Se puede utilizar en la síntesis de materiales con propiedades específicas para diversas aplicaciones industriales.
Mecanismo De Acción
Target of Action
It’s known that trifluoromethyl pyrimidine derivatives have been evaluated for their antifungal, insecticidal, and anticancer properties .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
It’s known that some trifluoromethyl pyrimidine derivatives exhibited good in vitro antifungal activities and certain anticancer activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its low cost. In addition, it is relatively easy to synthesize and is widely available. However, there are some limitations to using 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and it is not very soluble in organic solvents.
Direcciones Futuras
There are numerous potential future directions for research involving 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. One potential area of research is the development of new and improved synthetic methods for the synthesis of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. Another potential area of research is the development of new and improved applications for 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline, such as in the synthesis of pharmaceuticals, organic materials, and fluorescent dyes. Furthermore, research could be conducted to further understand the biochemical and physiological effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. Finally, research could be conducted to develop new and improved methods for the detection of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in a sample.
Análisis Bioquímico
Biochemical Properties
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s molecular structure allows it to interact with specific targets, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in significant alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, making it a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, making it important to understand its transport and distribution dynamics .
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-5-4-9(17-10)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKSAJFJGTQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200151 | |
| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086378-43-9 | |
| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)
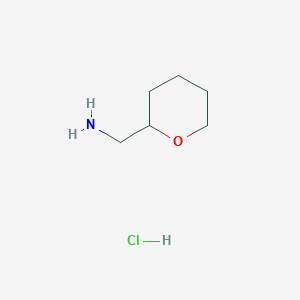
![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)

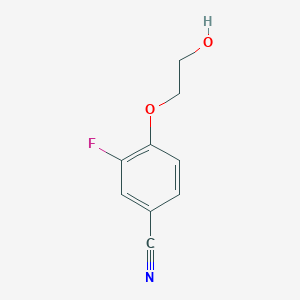
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)


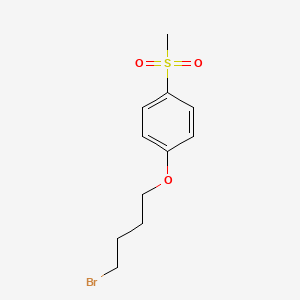
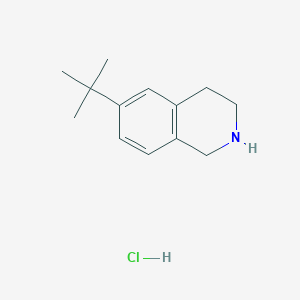

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
